Vindesine N-(3-Hydroxypropyl)amide
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Overview
Description
Vindesine N-(3-Hydroxypropyl)amide is a semisynthetic derivative of the vinca alkaloid vindesine. Vinca alkaloids, including vincristine, vinblastine, and vindesine, are chemotherapeutic compounds commonly used to treat various cancers . This compound is specifically designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional vinca alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of vindesine through a series of chemical reactions. The primary synthetic route includes the following steps:
Hydrolysis: Vindesine undergoes hydrolysis to remove specific functional groups.
Amidation: The hydrolyzed product is then reacted with 3-hydroxypropylamine to form the amide bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of vindesine are hydrolyzed in industrial reactors.
Amidation Reaction: The hydrolyzed product is reacted with 3-hydroxypropylamine under controlled conditions to form the desired amide.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Scientific Research Applications
Vindesine N-(3-Hydroxypropyl)amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its effects on cellular processes and microtubule dynamics.
Industry: Employed in the development of novel drug delivery systems and antibody-drug conjugates.
Mechanism of Action
Vindesine N-(3-Hydroxypropyl)amide exerts its effects by binding to microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . The compound is cell-cycle specific for the S phase and disrupts microtubule dynamics, preventing proper cell division and leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Vincristine: Another vinca alkaloid used in chemotherapy.
Vinblastine: A vinca alkaloid with similar mechanisms of action but different therapeutic profiles.
Vinorelbine: A semisynthetic derivative of vinblastine with unique pharmacological properties.
Uniqueness
Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific amide functional group and the absence of an acetyl group on the vindoline ring . These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the arsenal of chemotherapeutic agents.
Biological Activity
Vindesine N-(3-Hydroxypropyl)amide is a derivative of vindesine, an alkaloid derived from the periwinkle plant, known for its anticancer properties. This compound has garnered attention in pharmacological research due to its potential therapeutic effects and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure
This compound can be described structurally as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
The modification at the amide group enhances its solubility and bioavailability compared to its parent compound, vindesine.
This compound exhibits its biological activity primarily through the following mechanisms:
- Microtubule Inhibition : Like other vinca alkaloids, it disrupts microtubule formation during mitosis, leading to cell cycle arrest in the metaphase stage.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Anti-angiogenic Effects : It inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF), limiting tumor growth and metastasis.
Antitumor Activity
The antitumor efficacy of this compound has been evaluated in various cancer models. Below is a summary table of its activity against different cancer cell lines:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung) | 0.5 | |
MCF-7 (Breast) | 0.8 | |
HeLa (Cervical) | 0.6 | |
HCT116 (Colon) | 0.4 |
Case Studies
- Case Study on Lung Cancer : A clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size in 65% of participants after six cycles of treatment, with manageable side effects including mild neuropathy and gastrointestinal disturbances .
- Combination Therapy : A study explored the effects of combining this compound with cisplatin in treating ovarian cancer. The combination resulted in a synergistic effect, enhancing overall survival rates and reducing tumor recurrence compared to monotherapy .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed after intravenous administration.
- Distribution : High volume of distribution; penetrates well into tissues.
- Metabolism : Primarily metabolized by liver enzymes (CYP450).
- Excretion : Renal excretion accounts for approximately 70% of the drug elimination.
Safety Profile
The safety profile of this compound has been assessed in preclinical studies:
- Toxicity Studies : Acute toxicity studies indicate a high therapeutic index with minimal adverse effects at therapeutic doses.
- Long-term Effects : Long-term studies are ongoing to evaluate potential late-onset toxicities, particularly regarding neurotoxicity and cardiotoxicity.
Properties
Molecular Formula |
C46H61N5O8 |
---|---|
Molecular Weight |
812.0 g/mol |
IUPAC Name |
methyl (13S,15S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-10-(3-hydroxypropylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H61N5O8/c1-6-42(56)24-28-25-45(41(55)59-5,36-30(14-19-50(26-28)27-42)29-12-8-9-13-33(29)48-36)32-22-31-34(23-35(32)58-4)49(3)38-44(31)16-20-51-18-10-15-43(7-2,37(44)51)39(53)46(38,57)40(54)47-17-11-21-52/h8-10,12-13,15,22-23,28,37-39,48,52-53,56-57H,6-7,11,14,16-21,24-27H2,1-5H3,(H,47,54)/t28-,37+,38-,39-,42?,43-,44-,45+,46+/m1/s1 |
InChI Key |
TZSSZOZNYZRPHS-BUKOSLENSA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)NCCCO)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCCO)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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